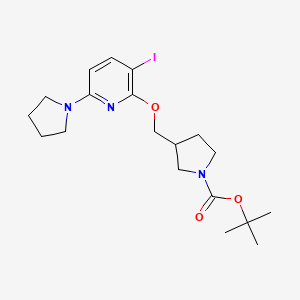tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
CAS No.: 1228665-81-3
Cat. No.: VC3372116
Molecular Formula: C19H28IN3O3
Molecular Weight: 473.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1228665-81-3 |
|---|---|
| Molecular Formula | C19H28IN3O3 |
| Molecular Weight | 473.3 g/mol |
| IUPAC Name | tert-butyl 3-[(3-iodo-6-pyrrolidin-1-ylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H28IN3O3/c1-19(2,3)26-18(24)23-11-8-14(12-23)13-25-17-15(20)6-7-16(21-17)22-9-4-5-10-22/h6-7,14H,4-5,8-13H2,1-3H3 |
| Standard InChI Key | NUJZKSAADNTCNA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)N3CCCC3)I |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)N3CCCC3)I |
Introduction
Chemical Identity and Structure
Chemical Identification
Physical Properties
Solubility and Physical Data
Based on its structural features, tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate would be expected to demonstrate particular solubility characteristics. The presence of both polar functional groups (including the pyridine ring, ether linkage, and carbamate group) and nonpolar elements (such as the tert-butyl group and pyrrolidine rings) suggests amphiphilic properties. This balance typically confers solubility in moderately polar organic solvents like dichloromethane, chloroform, tetrahydrofuran, and acetonitrile, with limited solubility in highly polar solvents like water or highly nonpolar solvents like hexanes .
The compound's physical properties can be summarized in the following table, based on available data:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C19H28IN3O3 | Contains carbon, hydrogen, iodine, nitrogen, and oxygen |
| Molecular Weight | 473.35 g/mol | Calculated based on atomic weights |
| Appearance | Not specified | Likely a solid or viscous oil based on structure |
| Storage Conditions | Cool, dry place | Recommended for long-term stability |
| Purity | ≥95% | Typical commercial specification |
| CAS Number | 1228665-81-3 | Registry identifier |
| Hazard Class | 6.1 (Poison) | Transport classification |
Synthesis Methods
Retrosynthetic Analysis
Comparison with Related Compounds
Structural Analogs
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate belongs to a broader family of pyridine derivatives with diverse substitution patterns. Structural analogs might include compounds with variations in:
-
The halogen substituent (replacing iodine with bromine, chlorine, or fluorine)
-
The pyrrolidine substituent (replacing with piperidine, morpholine, or other cyclic amines)
-
The linking group between the pyridine and the second pyrrolidine (changing the -OCH2- linker to direct C-C bonds or extended chains)
-
The protecting group on the pyrrolidine nitrogen (substituting the Boc group with other carbamates like Cbz or Fmoc, or different protecting groups altogether)
These structural variations would create a family of compounds with potentially different reactivity patterns, physical properties, and biological activities. The systematic exploration of such structure-activity relationships is a common approach in medicinal chemistry for optimizing desired properties while minimizing undesirable characteristics .
Functional Comparison
When comparing tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate with related compounds, several functional aspects merit consideration. The presence of the iodine substituent differentiates this compound from non-halogenated analogs, providing enhanced reactivity for certain transformations while potentially increasing metabolic liability in biological systems. The pyrrolidine substituent at the 6-position of the pyridine creates a specific electronic environment that influences the reactivity of neighboring positions .
The Boc-protected pyrrolidine represents a common structural motif in medicinal chemistry, often used to modulate the basicity of nitrogen atoms and control their interaction with biological targets. Compounds featuring this group typically demonstrate distinct pharmacokinetic profiles compared to their unprotected counterparts, though the Boc group itself is generally considered a synthetic intermediate rather than a feature of final therapeutic agents due to its instability under physiological conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume